![molecular formula C20H20N2O4S2 B2367515 2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2034386-81-5](/img/structure/B2367515.png)
2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a biphenyl moiety with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure with a methoxy group can be synthesized through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid.
Sulfonylation: The biphenyl compound is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyrrolidine Ring Formation: The sulfonylated biphenyl compound is reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Thiazole Ring Formation: Finally, the compound is reacted with a thiazole derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the sulfonyl and thiazole groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1,1’-biphenyl: A simpler biphenyl compound with a methoxy group.
Pyrrolidine: A basic structure found in many bioactive compounds.
Thiazole: A heterocyclic compound commonly found in pharmaceuticals.
Uniqueness
2-((1-((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is unique due to its combination of these structural elements, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
2-[1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-25-17-6-2-15(3-7-17)16-4-8-19(9-5-16)28(23,24)22-12-10-18(14-22)26-20-21-11-13-27-20/h2-9,11,13,18H,10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKGUMWDNIMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

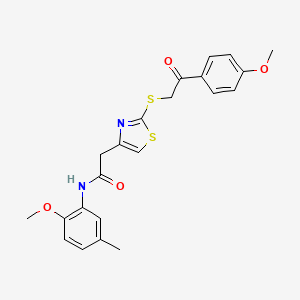

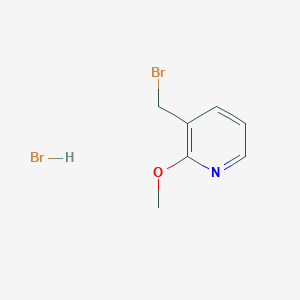
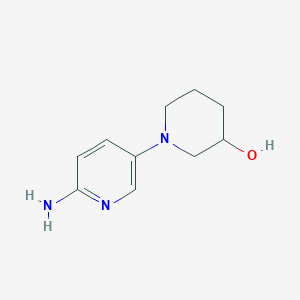
![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)
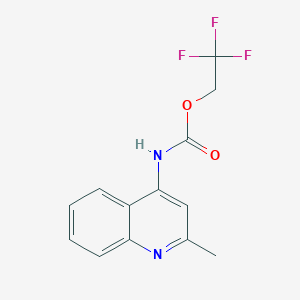
![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)
![6-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2367450.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2367451.png)
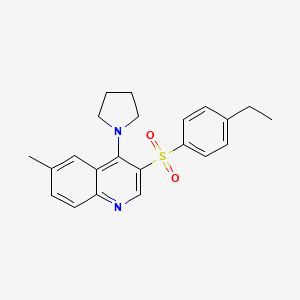
![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2367455.png)
